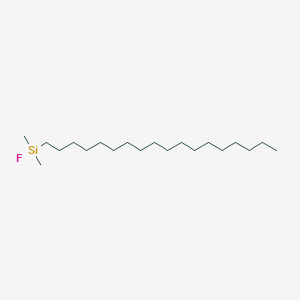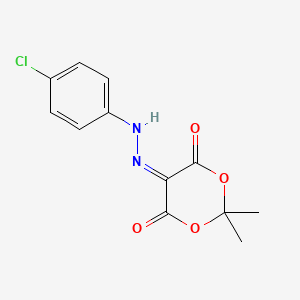![molecular formula C18H24IN3O5 B14423302 N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline CAS No. 86938-24-1](/img/structure/B14423302.png)
N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline is a complex organic compound that features a carboxylic acid group, an iodinated aniline moiety, and a proline derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline typically involves multiple steps, starting with the iodination of aniline to form 4-iodoaniline. This is followed by the coupling of 4-iodoaniline with a carboxylic acid derivative to form the intermediate compound. The final step involves the coupling of this intermediate with L-alanyl-L-proline under specific reaction conditions, such as the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers and high-throughput purification techniques such as HPLC (High-Performance Liquid Chromatography).
化学反应分析
Types of Reactions
N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The iodinated aniline moiety can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to substitute the iodine atom.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific proteins or enzymes.
Industry: Used in the development of novel materials and as a precursor in the synthesis of more complex molecules.
作用机制
The mechanism of action of N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The iodinated aniline moiety can facilitate binding to hydrophobic pockets, while the peptide backbone can interact with amino acid residues through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-[1-Carboxy-3-(4-aminophenyl)propyl]-L-alanyl-L-proline: Similar structure but lacks the iodine atom.
N-[1-Carboxy-3-(4-bromoanilino)propyl]-L-alanyl-L-proline: Similar structure with bromine instead of iodine.
N-[1-Carboxy-3-(4-chloroanilino)propyl]-L-alanyl-L-proline: Similar structure with chlorine instead of iodine.
Uniqueness
The presence of the iodine atom in N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline makes it unique compared to its analogs. The iodine atom can enhance the compound’s binding affinity to certain targets due to its larger size and ability to participate in halogen bonding. This can result in improved biological activity and specificity.
属性
CAS 编号 |
86938-24-1 |
|---|---|
分子式 |
C18H24IN3O5 |
分子量 |
489.3 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[1-carboxy-3-(4-iodoanilino)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24IN3O5/c1-11(16(23)22-10-2-3-15(22)18(26)27)21-14(17(24)25)8-9-20-13-6-4-12(19)5-7-13/h4-7,11,14-15,20-21H,2-3,8-10H2,1H3,(H,24,25)(H,26,27)/t11-,14?,15-/m0/s1 |
InChI 键 |
OUXDOHAPLGPGFU-NGKXAEKTSA-N |
手性 SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(CCNC2=CC=C(C=C2)I)C(=O)O |
规范 SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCNC2=CC=C(C=C2)I)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


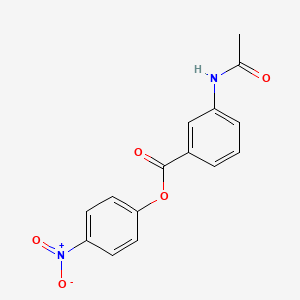
![Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate](/img/structure/B14423229.png)
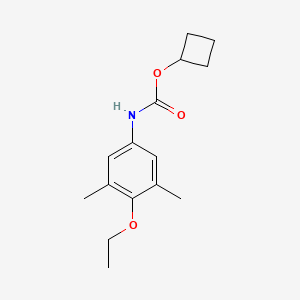

![2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide](/img/structure/B14423252.png)
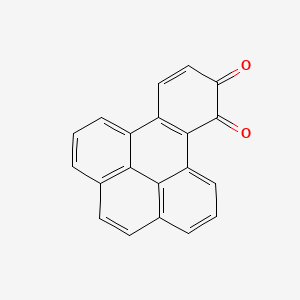
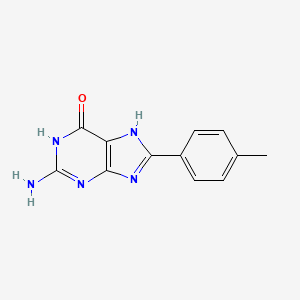
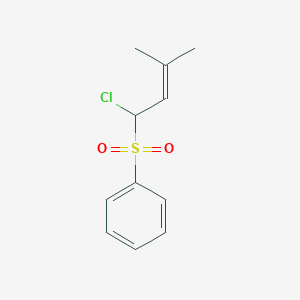

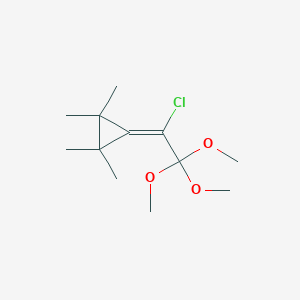
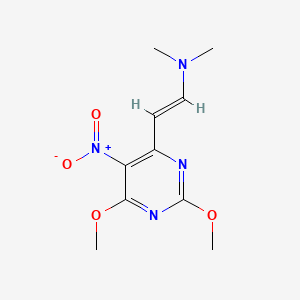
![5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14423286.png)
